Cas no 2228907-61-5 (2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate)

2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate
- EN300-1989843
- 2228907-61-5
- [2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
-
- インチ: 1S/C7H7F3N2O3S/c8-7(9,10)6-5(2-1-3-12-6)4-15-16(11,13)14/h1-3H,4H2,(H2,11,13,14)
- InChIKey: SNCDKGLHOMYYGC-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1=CC=CN=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 256.01294775g/mol
- どういたいしつりょう: 256.01294775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 90.7Ų
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989843-0.5g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1989843-1.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1989843-0.1g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1989843-5.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1989843-0.05g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1989843-10.0g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1989843-2.5g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1989843-10g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1989843-1g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1989843-0.25g |
[2-(trifluoromethyl)pyridin-3-yl]methyl sulfamate |
2228907-61-5 | 0.25g |
$906.0 | 2023-09-16 |
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamateに関する追加情報
Introduction to 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate (CAS No: 2228907-61-5)
2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate, identified by the Chemical Abstracts Service Number (CAS No) 2228907-61-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfamate derivatives, characterized by the presence of a sulfamate functional group (-SO₂NH₂) attached to a pyridine ring substituted with a trifluoromethyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.
The trifluoromethyl group, a key structural moiety in this compound, is renowned for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This feature has been widely exploited in the pharmaceutical industry to develop more effective and durable therapeutic agents. The incorporation of the trifluoromethyl group into heterocyclic scaffolds, such as the pyridine ring in 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate, contributes to its unique chemical and biological profile.
The pyridin-3-ylmethyl sulfamate moiety introduces additional complexity and potential for interaction with biological systems. Pyridine derivatives are well-documented for their role as pharmacophores in numerous drugs, exhibiting diverse biological activities ranging from antimicrobial to anticancer effects. The sulfamate group further enhances the compound's potential by providing a site for hydrogen bonding and electrostatic interactions with biological targets, which can be crucial for achieving high selectivity and efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate and potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies have indicated that this molecule could interact with enzymes such as kinases and phosphodiesterases, which are known to be implicated in diseases like cancer and inflammation.
In vitro studies have begun to explore the pharmacological potential of 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate. Initial results suggest that the compound demonstrates moderate inhibitory activity against certain kinases, with IC₅₀ values ranging from nanomolar to micromolar concentrations. These findings are particularly intriguing given the growing interest in kinase inhibitors as therapeutic agents. Additionally, the presence of the trifluoromethyl group appears to enhance the compound's binding affinity, potentially leading to more potent and selective kinase inhibition.
The synthesis of 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the trifluoromethyl group onto the pyridine ring followed by functionalization at the 3-position with a methyl sulfamate group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve these modifications efficiently.
The chemical stability of 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate is another critical aspect that has been investigated. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the sulfamate group requires protection under certain conditions to prevent unwanted side reactions. These considerations are essential for both laboratory-scale synthesis and potential industrial production.
Future research directions for 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate include exploring its pharmacological profile in vivo using animal models. This will provide insights into its efficacy, safety, and potential therapeutic applications. Additionally, structure-activity relationship (SAR) studies will be crucial in optimizing the compound's bioactivity by modifying various functional groups while retaining its core scaffold.
The integration of machine learning and artificial intelligence tools into drug discovery has opened new avenues for accelerating the development of novel compounds like 2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate. Predictive models can help identify optimal synthetic routes, predict biological activity, and guide virtual screening efforts. These technologies hold promise for reducing the time and cost associated with traditional drug discovery processes.
In conclusion,2-(trifluoromethyl)pyridin-3-ylmethyl sulfamate represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in developing next-generation therapeutics.
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